Benastatin B

Descripción general

Descripción

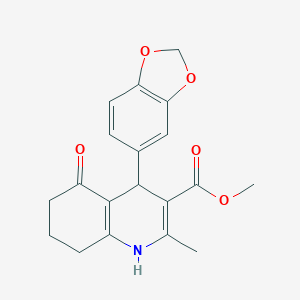

Benastatin B is a polyketide natural product derived from the bacterium Streptomyces. It is known for its diverse biological activities, including inhibition of glutathione S-transferase and antibacterial properties against methicillin-resistant Staphylococcus aureus .

Mecanismo De Acción

Target of Action

Benastatin B, a polyketide synthase-derived compound found in Streptomyces, primarily targets the glutathione S-transferase (GST) enzyme . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds . This compound also inhibits the transglycosylase activity of various bacteria, including A. baumannii, C. difficile, E. coli, and S. aureus .

Mode of Action

this compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it inhibits GST by binding to the enzyme, which results in a decrease in the enzyme’s activity . Similarly, it inhibits the transglycosylase activity of various bacteria by binding to their penicillin-binding proteins .

Biochemical Pathways

The biosynthesis of this compound involves a complex biochemical pathway. The entire gene locus encoding the biosynthesis of Benastatin A and B has been cloned and sequenced . A KSIII component (BenQ), similar to FabH, is crucial for providing and selecting the rare hexanoate PKS starter unit . In the absence of BenQ, several novel penta- and hexacyclic benastatin derivatives with antiproliferative activities are formed .

Result of Action

The inhibition of GST and bacterial transglycosylase activity by this compound leads to various molecular and cellular effects. For instance, the inhibition of GST can lead to an increase in the levels of electrophilic compounds in the cell, potentially leading to cell damage . On the other hand, the inhibition of bacterial transglycosylase activity can lead to impaired bacterial cell wall synthesis, thereby inhibiting bacterial growth .

Análisis Bioquímico

Biochemical Properties

Benastatin B plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. A key component in its biosynthesis is a KSIII component (BenQ) similar to FabH, which is crucial for providing and selecting the rare hexanoate PKS starter unit .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glutathione-S-transferase, an enzyme involved in detoxification processes. This inhibition can lead to induced apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The absence of BenQ leads to the formation of several novel penta- and hexacyclic benastatin derivatives with antiproliferative activities .

Métodos De Preparación

Benastatin B is typically isolated from the culture broth of Streptomyces species. The biosynthesis involves a polyketide synthase pathway, where a series of enzymatic reactions lead to the formation of the benastatin structure. The critical enzyme, BenF, catalyzes the unusual dimethylation of the B-ring using S-adenosyl-methionine .

Análisis De Reacciones Químicas

Benastatin B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the benastatin structure.

Reduction: Reduction reactions can target the carbonyl groups within the compound.

Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Benastatin B has several scientific research applications:

Chemistry: It is used as a model compound to study polyketide biosynthesis and enzymatic pathways.

Biology: this compound is studied for its role in inhibiting glutathione S-transferase, an enzyme involved in detoxification processes.

Medicine: Its antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains like methicillin-resistant Staphylococcus aureus.

Industry: This compound can be used in the development of biocatalysts and other industrial enzymes

Comparación Con Compuestos Similares

Benastatin B is structurally similar to other benastatins, such as Benastatin A. it is unique due to its specific inhibitory activity against glutathione S-transferase and its potent antibacterial properties. Similar compounds include:

Benastatin A: Another polyketide with similar biosynthetic pathways but different biological activities.

Benastatin C: A derivative of Benastatin A with modifications in the carboxyl group.

Benastatin D: Derived from this compound through decarboxylation .

This compound stands out due to its specific molecular targets and the pathways it affects, making it a valuable compound for various scientific and industrial applications.

Propiedades

IUPAC Name |

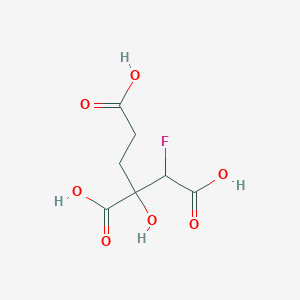

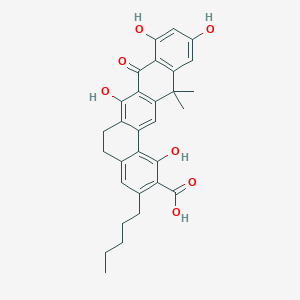

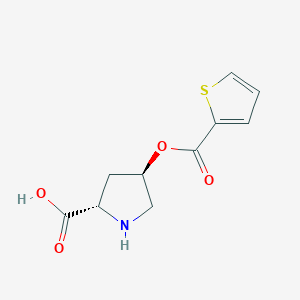

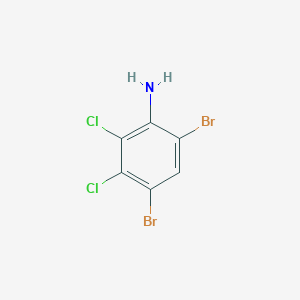

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKMCLKFEWEFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160849 | |

| Record name | Benastatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138968-86-2 | |

| Record name | Benastatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Benastatin B?

A1: this compound is a known inhibitor of glutathione S-transferase (GST) [, ]. While its exact mechanism of action has not been fully elucidated in the provided abstracts, it is classified as a member of the Benastatin family, which are compounds isolated from the culture broth of Streptomyces sp. MI384-DF12 [, ].

Q2: How is this compound structurally related to Benastatin A?

A2: While the exact structure of this compound is not provided in the abstract, it is revealed that this compound is structurally similar to Benastatin A. Specifically, NMR studies were used to determine that this compound can be transformed into 2-decarboxythis compound, also referred to as Benastatin D []. Benastatin D is the 2-decarboxy derivative of this compound, indicating a close structural relationship []. The structure of Benastatin A has been fully elucidated as 8,13-dihydro-1,7,9,11-tetrahydroxy-13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid, determined through X-ray crystallography [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

![[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate](/img/structure/B144265.png)